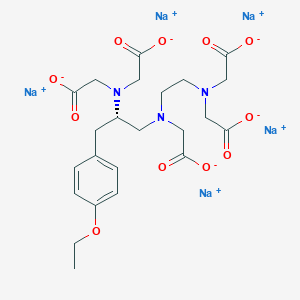
1,4-Dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropyrazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 4
准备方法
1,4-Dihydropyrazine can be synthesized through several methods. One common approach involves the dearomatizing conversion of pyrazines using boron reagents under transition-metal-free conditions. This method leads to the high-yield synthesis of N-borylated 1,4-dihydropyrazines . Another method involves the diastereoselective synthesis of tetrahydropyrazines via Michael addition reactions or controlled potential electrolysis .
化学反应分析
1,4-Dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: Substitution reactions often involve the addition of boron reagents, leading to the formation of N-borylated derivatives.
Common reagents used in these reactions include boron reagents, such as diborane, silaborane, and hydroborane . The major products formed from these reactions are N-borylated 1,4-dihydropyrazines and tetrahydropyrazine derivatives.
科学研究应用
1,4-Dihydropyrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1,4-dihydropyrazine involves its interaction with molecular targets, such as calcium channels. By blocking these channels, the compound can reduce calcium ion influx, leading to various physiological effects, including vasodilation and reduced blood pressure . The molecular pathways involved in these effects are primarily related to the inhibition of voltage-gated calcium channels.
相似化合物的比较
1,4-Dihydropyrazine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar six-membered ring structure with nitrogen atoms.
Tetrahydropyrazine: This compound is a reduced form of this compound and is often used as an intermediate in organic synthesis.
属性
CAS 编号 |
3026-16-2 |
|---|---|
分子式 |
C4H6N2 |
分子量 |
82.10 g/mol |
IUPAC 名称 |
1,4-dihydropyrazine |
InChI |
InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-6H |
InChI 键 |
XYNBEQAWBCGIMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)


![6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12976118.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)


